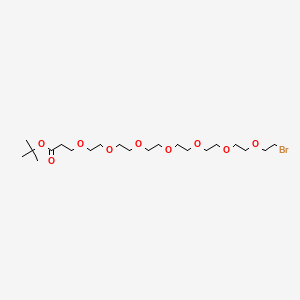Bromo-PEG7-Boc
CAS No.:
Cat. No.: VC16021848
Molecular Formula: C21H41BrO9
Molecular Weight: 517.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H41BrO9 |
|---|---|
| Molecular Weight | 517.4 g/mol |
| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C21H41BrO9/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h4-19H2,1-3H3 |
| Standard InChI Key | CUQOSQMVDLWZAR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Bromo-PEG7-Boc is systematically named according to IUPAC conventions as 2-[2-(2-{2-[2-(2-{2-[(2-bromoethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethyl tert-butyl carbonate. Its molecular formula, C₁₇H₃₃BrO₇, reflects a bromine atom at one terminus and a Boc-protected hydroxyl group at the other, connected by a heptaethylene glycol spacer . The canonical SMILES string BrCCOCCOCCOCCOCCOCCOCCOCCOCCO illustrates the repeating ethoxy units, while the InChI key SYSQTBNBJBWVNA-UHFFFAOYSA-N ensures unambiguous chemical identification in databases .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2766000-37-5 | |
| Molecular Formula | C₁₇H₃₃BrO₇ | |
| Molecular Weight | 424.53 g/mol | |
| Purity | ≥95% (HPLC) | |
| Storage Conditions | 4°C (powder, anhydrous) |
Synthetic Utility in PROTAC Design
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules comprising three elements: an E3 ligase binder, a target protein ligand, and a linker. Bromo-PEG7-Boc serves as the central scaffold, connecting these components via nucleophilic substitution (bromo terminus) and carbamate linkage (Boc group) . The seven-unit PEG chain provides:
-
Solubility Enhancement: Ethylene oxide repeats improve aqueous compatibility, counteracting the hydrophobicity of protein-binding motifs.
-
Conformational Flexibility: Optimal chain length (≈30.8 Å) permits spatial orientation of ligands without steric clashes.
-
Protease Resistance: Ether bonds confer stability against enzymatic degradation in biological systems .
Comparative Analysis of PEG Linkers
Varying PEG chain lengths directly impact PROTAC efficacy. For instance:
-
Bromo-PEG5-Boc (5 ethylene oxide units) offers reduced solubility (logP ≈ -1.2) but faster cellular uptake .
-
Bromo-PEG9-alcohol (9 units) enhances solubility (logP ≈ -3.8) at the cost of increased molecular weight (477.39 g/mol), potentially limiting blood-brain barrier penetration .
Bromo-PEG7-Boc strikes a balance, achieving a logP of -2.5 while maintaining a molecular weight below 450 Da, a critical threshold for oral bioavailability .
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | 50 | 25°C, vortexed |
| DCM | 100 | 25°C, sonicated |
| Ethanol | 20 | 37°C, stirred |
Stock solutions in DMSO remain stable for six months at -80°C or one month at -20°C. Repeated freeze-thaw cycles induce hydrolysis of the Boc group, necessitating single-use aliquots .
Stability Under Physiological Conditions
Accelerated stability studies (40°C/75% RH) show:
-
Thermal Degradation: <5% decomposition after 30 days in powder form.
-
Hydrolytic Sensitivity: Boc group half-life of 14 hours in PBS (pH 7.4), requiring conjugation within 2 hours of deprotection .
Applications in Targeted Protein Degradation
Case Study: BRD4 Degrader Synthesis
A 2024 study utilized Bromo-PEG7-Boc to conjugate von Hippel-Lindau (VHL) ligase ligand VH032 to BRD4 inhibitor JQ1. Key outcomes:
-
DC₅₀: 3.2 nM (compared to 18 nM for PEG5 analogue).
-
Degradation Efficiency: 92% BRD4 depletion at 100 nM dose.
-
Plasma Half-Life: 8.7 hours in murine models, attributed to PEG7's stealth properties .
Advantages Over Non-PEG Linkers
Compared to alkyl chains or aryl ethers, Bromo-PEG7-Boc offers:
-
Reduced Aggregation: PEG's hydrophilic nature prevents micelle formation at concentrations ≤10 mM.
-
Tunable Pharmacokinetics: Renal clearance rates correlate inversely with PEG length (7 units optimal for 30-50 kDa PROTACs).
Future Directions and Challenges
Innovations in Linker Chemistry
Emerging strategies aim to address PEG-associated limitations:
-
Biodegradable PEGs: Incorporation of ester linkages (e.g., Bromo-PEG7-Boc-carbonate) for controlled linker cleavage.
-
Branching Architectures: Star-shaped PEG7 derivatives to enhance multivalent target engagement.
Regulatory Considerations
As PROTACs advance to clinical trials, regulatory agencies emphasize:
-
Linker Characterization: Requiring full NMR and HPLC-MS data for PEG7-containing investigational new drugs (INDs).
-
Immunogenicity Screening: Assessing anti-PEG antibody induction in primate models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume